![molecular formula C18H21N3O2 B2864541 N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415469-39-3](/img/structure/B2864541.png)
N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as MTEC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTEC belongs to the class of cinnoline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In
Wirkmechanismus
The exact mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Additionally, N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to have a wide range of biochemical and physiological effects. In cancer cells, N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide induces apoptosis and inhibits cell proliferation. In neurology, N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to have neuroprotective effects and may improve cognitive function. In cardiovascular disease, N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to have vasodilatory effects and may improve blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is its broad range of potential therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the safety and efficacy of N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide in humans.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the investigation of the safety and efficacy of N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide in vivo, particularly in animal models and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide and its potential applications in various fields, including cancer research, neurology, and cardiovascular disease.
Synthesemethoden
The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the reaction of 2-methoxyphenethylamine with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide. The overall yield of this process is around 40%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been found to have vasodilatory effects and may have potential applications in the treatment of hypertension and other cardiovascular disorders.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-9-5-3-6-13(17)10-11-19-18(22)16-12-14-7-2-4-8-15(14)20-21-16/h3,5-6,9,12H,2,4,7-8,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOKEZUGQYKKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NN=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

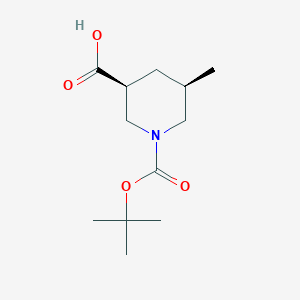

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)
![(3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2864462.png)
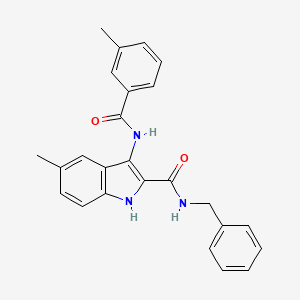
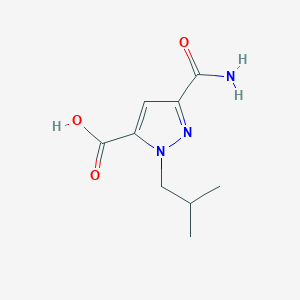
![2-Cyclopropyl-6-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2864469.png)
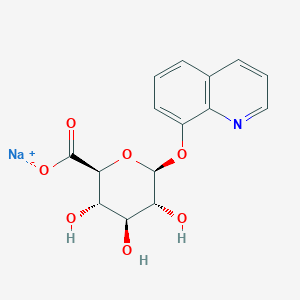
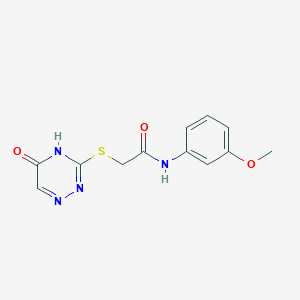
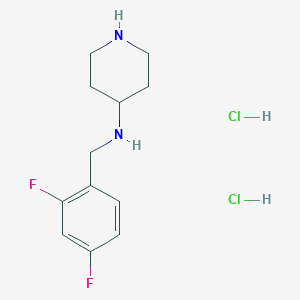


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B2864480.png)
